

The Pharmacological Landscape of Latifolin and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Latifolin

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Introduction

Latifolin, a naturally occurring neoflavonoid isolated from plants of the Dalbergia genus, has garnered significant scientific interest due to its diverse and potent pharmacological properties. [1][2][3][4] This technical guide provides an in-depth overview of the current understanding of **latifolin** and its derivatives, focusing on their anti-inflammatory, antioxidant, and anticancer activities. The document details the molecular mechanisms of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the cited studies, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.

Pharmacological Properties of Latifolin

Latifolin exhibits a broad spectrum of biological activities, which are summarized in the subsequent sections. The quantitative data associated with these activities are presented in tabular format for ease of comparison and reference.

Anti-inflammatory Activity

Latifolin has demonstrated significant anti-inflammatory effects in various in vitro models. [1][3][5] It effectively reduces the production of pro-inflammatory mediators and inhibits key signaling pathways implicated in the inflammatory response.

In tumor necrosis factor- α /interferon- γ (TNF- α /IFN- γ)-treated HaCaT human keratinocytes, **latifolin** has been shown to inhibit the secretion of several important cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted (RANTES), and Macrophage-derived chemokine (MDC).[1][3] Furthermore, it downregulates the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in leukocyte adhesion and transmigration.[1][3]

Mechanistically, the anti-inflammatory effects of **latifolin** are attributed to its ability to suppress the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) signaling pathways.[1][3] Specifically, **latifolin** has been observed to inhibit the phosphorylation of JAK2, STAT1, and STAT3, and to prevent the nuclear translocation of the p65 subunit of NF- κ B.[1][3]

Another crucial aspect of **latifolin**'s anti-inflammatory action is its ability to upregulate the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] This induction of HO-1 plays a critical role in the resolution of inflammation.

Parameter	Cell Line	Treatment	Concentration	Effect	Reference
Cytokine/Chemokine Secretion	HaCaT	TNF- α /IFN- γ	10-80 μ M	Inhibition of IL-6, IL-8, RANTES, MDC	[1] [3] [6]
Adhesion Molecule Expression	HaCaT	TNF- α /IFN- γ	10-40 μ M	Decreased ICAM-1 expression	[1] [3]
Signaling Pathway Modulation	HaCaT	TNF- α /IFN- γ	40 μ M	Inhibition of JAK2, STAT1, STAT3, and NF- κ B activation	[1] [3] [6]
HO-1 Expression	Murine Peritoneal Macrophages	Lipopolysaccharide	Not specified	Upregulation via Nrf2 activation	[5]

Antioxidant Activity

Latifolin possesses notable antioxidant properties, protecting cells from oxidative stress-induced damage.[\[1\]](#)[\[3\]](#) In tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in BJ-5ta human foreskin fibroblasts, **latifolin** treatment led to a significant increase in cell viability and a marked reduction in the production of reactive oxygen species (ROS).[\[1\]](#)[\[3\]](#)

The antioxidant mechanism of **latifolin** involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key regulators of the cellular response to oxidative stress.[\[1\]](#)[\[3\]](#)

Parameter	Cell Line	Inducer	Concentration	Effect	Reference
Cell Viability	BJ-5ta	t-BHP	5-20 μ M	Increased cell viability	[3]
ROS Production	BJ-5ta	t-BHP	20-40 μ M	Inhibition of ROS production	[1][3]
Signaling Pathway Modulation	BJ-5ta	t-BHP	Not specified	Reduced phosphorylation of p38 and JNK	[1][3]

Anticancer Activity

Latifolin has emerged as a promising candidate for cancer therapy, exhibiting cytotoxic and anti-metastatic effects in human oral squamous cell carcinoma (OSCC) cell lines, YD-8 and YD-10B.[2][4][7][8][9] It significantly inhibits cell proliferation in a dose-dependent manner.[7]

The anticancer activity of **latifolin** is multifaceted, involving the induction of apoptosis, autophagy, and necroptosis.[2][4][8][9] It has been shown to effectively block cell migration, invasion, and adhesion, which are critical steps in the metastatic cascade.[4][8][9]

The molecular mechanism underlying these effects involves the inactivation of the focal adhesion kinase (FAK)/non-receptor tyrosine kinase (Src) signaling pathway.[4][8][9] Furthermore, **latifolin** induces apoptotic cell death by targeting the PI3K/AKT/mTOR/p70S6K signaling cascade.[2][4][8][9] It also suppresses autophagy-related proteins and inhibits necroptosis by dephosphorylating key regulatory proteins such as RIP1, RIP3, and MLKL.[2][4]

Parameter	Cell Line	Concentration	Effect	Reference
Cell Proliferation	YD-8, YD-10B	1-100 μ M	Dose-dependent inhibition	[7]
Cell Migration, Invasion, Adhesion	YD-8, YD-10B	Not specified	Blocked	[4][8][9]
Apoptosis Induction	YD-10B	Not specified	Induced via PI3K/AKT/mTOR /p70S6K inhibition	[2][4][8][9]
Autophagy/Necroptosis	YD-10B	Not specified	Suppressed	[2][4]

Pharmacological Properties of Latifolin Derivatives

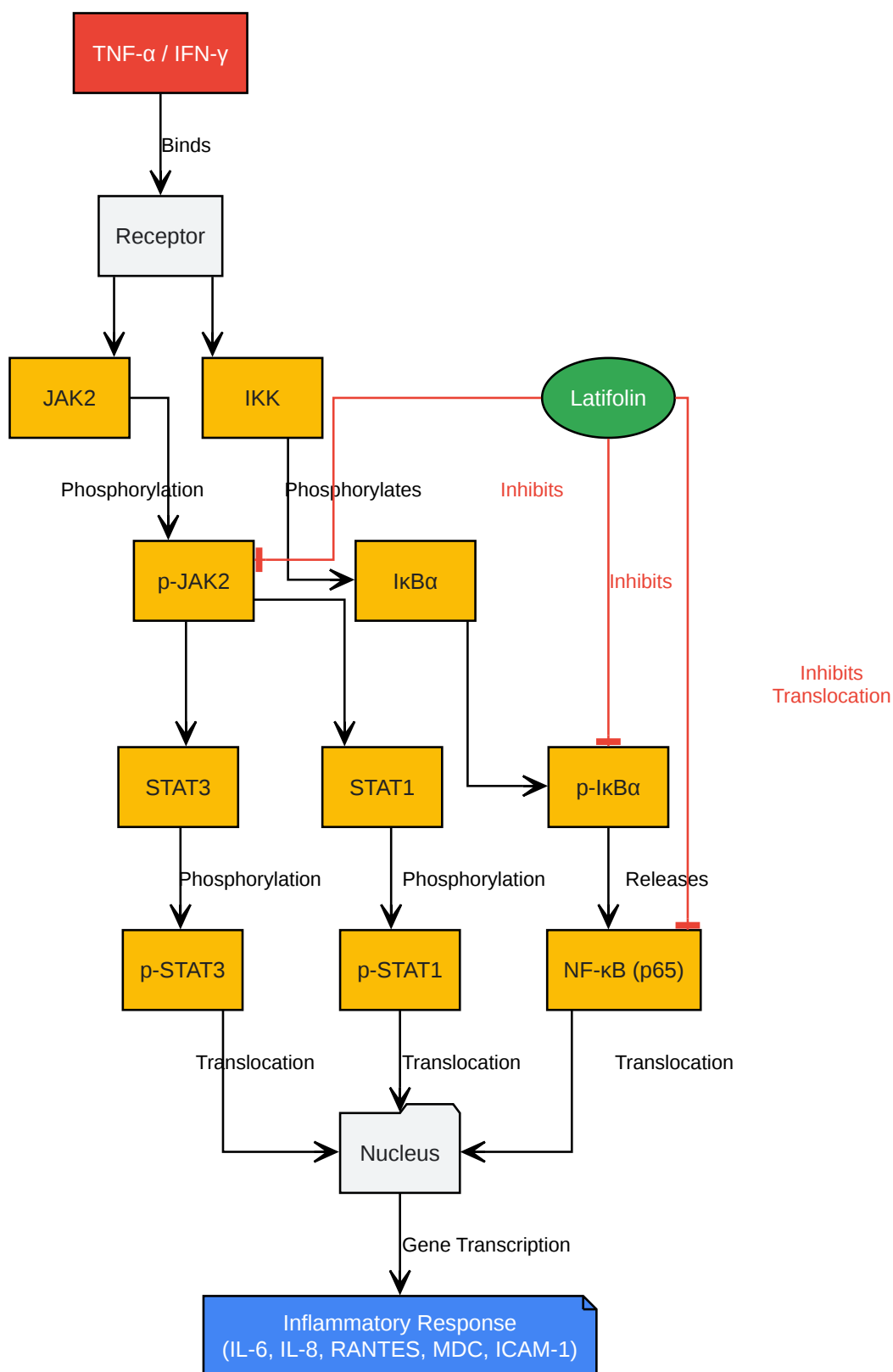
Research into the pharmacological activities of **latifolin** derivatives has revealed that structural modifications can significantly influence their biological effects. A study investigating the antitermite and antifungal properties of several derivatives provided valuable structure-activity relationship insights.[10]

Derivative	Bioactivity	Key Findings	Reference
2'-O-methylatifolin	Antitermite	2-fold increase in termite mortality compared to latifolin.	[10]
Latifolin dimethyl ether	Antitermite	2-fold increase in termite mortality compared to latifolin.	[10]
Latifolin diacetate	Antitermite	2-fold increase in termite mortality compared to latifolin.	[10]
5-O-methylatifolin	Antitermite	No significant difference in mortality compared to latifolin.	[10]
All tested derivatives	Antifungal	Lower inhibition of white- and brown-rot fungi compared to latifolin.	[10]

These findings suggest that the phenolic hydroxyl group at the C-5 position is crucial for the antitermite activity of **latifolin**, while both the C-5 and C-2' phenolic hydroxyl groups are important for its antifungal properties.[\[10\]](#)

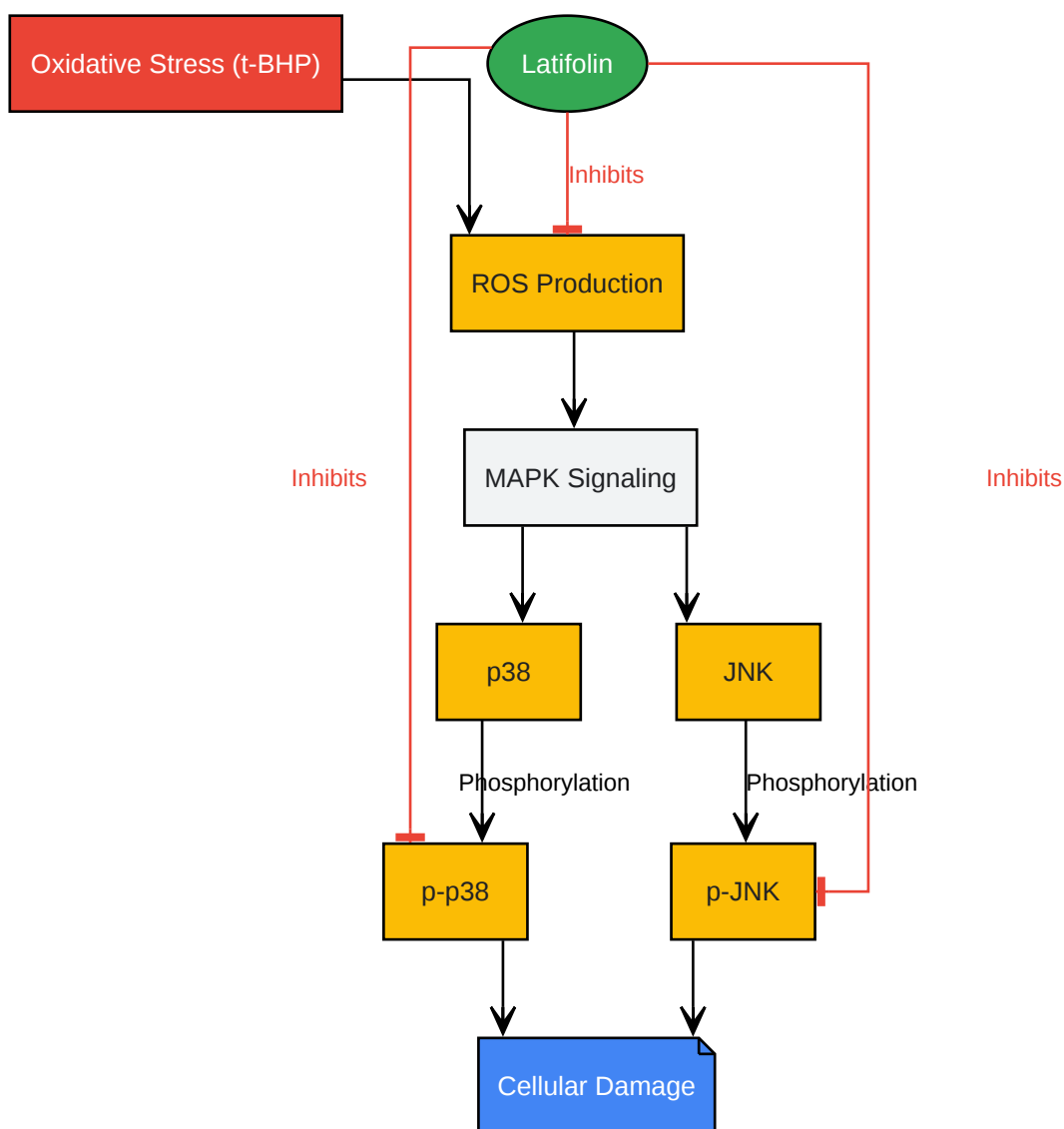
Signaling Pathways Modulated by Latifolin

The pharmacological effects of **latifolin** are mediated through its interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by **latifolin**.



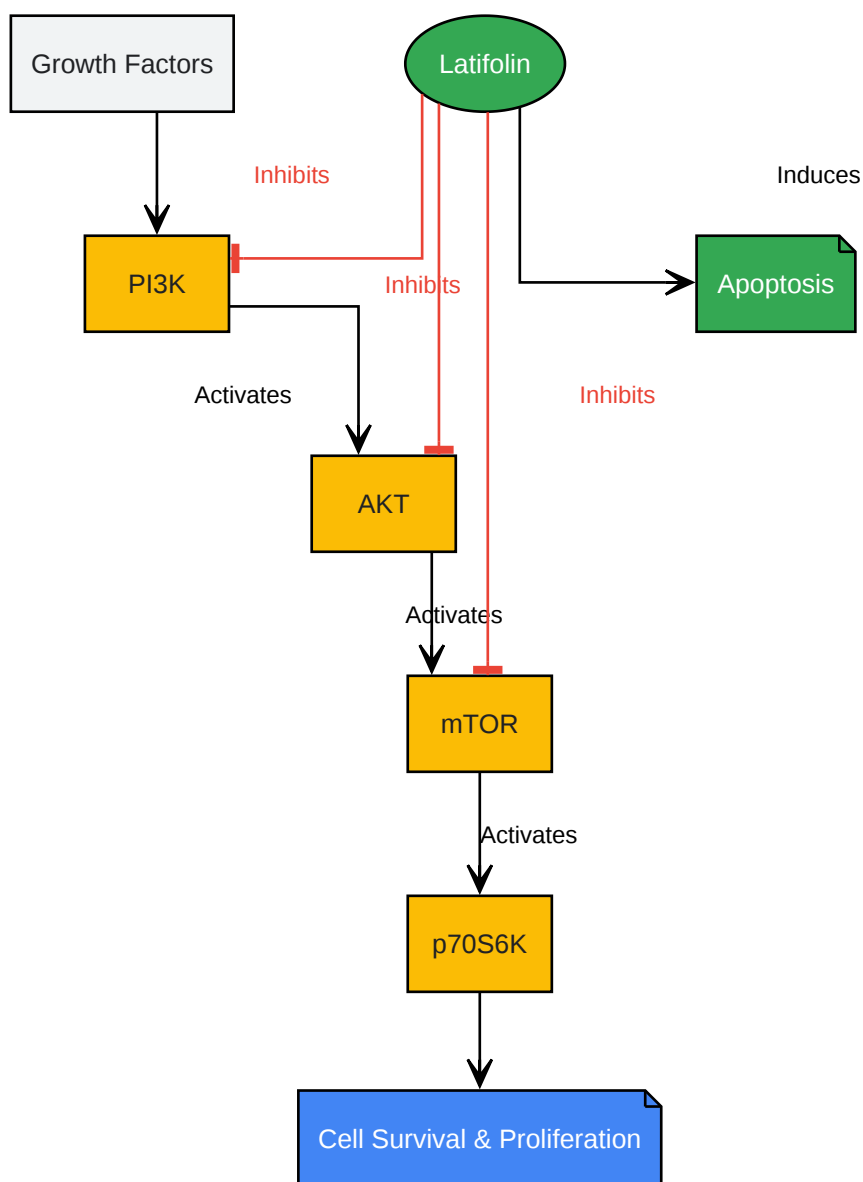
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Caption: **Latifolin's** anti-inflammatory mechanism.



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Caption: **Latifolin's** antioxidant mechanism.



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Caption: **Latifolin's** anticancer mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions available in the referenced literature.

Anti-inflammatory Assay in HaCaT Cells

- **Cell Culture:** Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Treatment:** Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pretreated with various concentrations of **latifolin** (e.g., 10, 20, 40, 80 µM) for a specified period (e.g., 3 hours). Following pretreatment, inflammation is induced by co-stimulating the cells with TNF-α (e.g., 5 ng/mL) and IFN-γ (e.g., 5 ng/mL) for a designated time (e.g., 15 minutes for protein phosphorylation studies, 24 hours for cytokine secretion and ICAM-1 expression).
- **Cytokine and Chemokine Measurement:** The levels of IL-6, IL-8, RANTES, and MDC in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- **Western Blot Analysis:**
 - **Protein Extraction:** Total cellular proteins are extracted using RIPA buffer. Nuclear and cytoplasmic proteins are separated using a nuclear extraction kit.
 - **Electrophoresis and Transfer:** Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
 - **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT1, p-STAT3, p-IκBα, IκBα, p65, ICAM-1) overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
 - **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Immunofluorescence for NF-κB Translocation:**
 - **Cell Preparation:** HaCaT cells are grown on glass chamber slides, pretreated with **latifolin**, and stimulated with TNF-α/IFN-γ.

- Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and blocked. They are then incubated with an anti-NF- κ B (p65) primary antibody followed by a FITC-labeled secondary antibody.
- Visualization: The localization of NF- κ B is observed and captured using a fluorescence microscope.

Antioxidant Assay in BJ-5ta Cells

- Cell Culture: Human foreskin fibroblast (BJ-5ta) cells are maintained in the appropriate growth medium and conditions.
- MTT Assay for Cell Viability: Cells are seeded in 96-well plates. After treatment with **latifolin** and/or t-BHP, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 540 nm using a microplate reader.
- Measurement of Intracellular ROS:
 - Treatment: BJ-5ta cells are seeded in 6-well plates, pretreated with **latifolin**, and then stimulated with t-BHP (e.g., 75 μ M).
 - Staining: The cells are washed and stained with 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in a serum-free medium.
 - Detection: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is observed and captured using a fluorescence microscope.

Anticancer Assays in OSCC Cells

- Cell Culture: Human oral squamous cell carcinoma (YD-8 and YD-10B) cells are cultured in the recommended medium and conditions.
- Cell Proliferation Assay (MTT): OSCC cells are treated with various concentrations of **latifolin** (e.g., 0-100 μ M) for a specified duration. Cell proliferation is assessed using the MTT assay as described above.

- Western Blot Analysis: The expression and phosphorylation status of proteins involved in cell cycle regulation (e.g., Cyclin D1, Cdk4, Cdk6), apoptosis, autophagy, and necroptosis (e.g., PI3K, AKT, mTOR, p70S6K, RIP1, RIP3, MLKL) are analyzed by Western blotting as detailed in the anti-inflammatory assay protocol.

Conclusion

Latifolin and its derivatives represent a promising class of natural compounds with significant therapeutic potential. The extensive body of research highlights their potent anti-inflammatory, antioxidant, and anticancer activities, which are mediated through the modulation of multiple key signaling pathways. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to facilitate further investigation into the pharmacological properties of these molecules and accelerate their development as novel therapeutic agents for a range of human diseases. Continued research, particularly focusing on the in vivo efficacy, safety, and pharmacokinetic profiles of **latifolin** and its optimized derivatives, is warranted.

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